Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate
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Overview
Description
Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a cyanocyclopentyl group, and a thioether linkage, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.
Introduction of the Cyanocyclopentyl Group: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the intermediate with a suitable thiol compound.
Final Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring and the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine and cyanocyclopentyl derivatives.
Scientific Research Applications
Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the cyanocyclopentyl group and the pyrimidine ring allows it to interact with nucleic acids and proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate: shares similarities with other pyrimidine derivatives and cyanocyclopentyl compounds.
Thioether-linked pyrimidines: Compounds with similar thioether linkages and pyrimidine rings.
Uniqueness
- The combination of the cyanocyclopentyl group, thioether linkage, and pyrimidine ring in a single molecule makes it unique.
- Its potential for diverse chemical reactions and biological activities sets it apart from other compounds.
Properties
IUPAC Name |
methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-13(22)7-10-6-11(20)18-14(17-10)24-8-12(21)19-15(9-16)4-2-3-5-15/h6H,2-5,7-8H2,1H3,(H,19,21)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVPZBHHQWAOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)SCC(=O)NC2(CCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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